molecular formula C12H9N3 B3275324 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine CAS No. 623175-26-8

5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3275324
CAS No.: 623175-26-8
M. Wt: 195.22 g/mol
InChI Key: QVTACYOGMAXWHM-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Biology and Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the fields of medicinal chemistry and chemical biology. rsc.orgijsrtjournal.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are prevalent in a vast array of biologically active molecules, including a significant portion of FDA-approved drugs. rsc.orgmdpi.comopenmedicinalchemistryjournal.comnih.gov Their widespread importance can be attributed to several key factors. The presence of nitrogen atoms allows for the formation of crucial hydrogen bonds with biological targets such as proteins and nucleic acids, which can enhance the stability and specificity of molecular interactions. rsc.orgmdpi.comnih.gov

Furthermore, the structural diversity of nitrogen heterocycles enables them to mimic the structures of natural metabolites and endogenous ligands, making them ideal scaffolds for the design of novel therapeutic agents. openmedicinalchemistryjournal.com These compounds are integral to the structures of numerous natural products with potent physiological effects, such as alkaloids, vitamins, and antibiotics. rsc.orgmdpi.comnih.gov In synthetic drug development, they form the core of a wide range of pharmaceuticals, including anticancer, anti-inflammatory, antiviral, and antibacterial agents. mdpi.comopenmedicinalchemistryjournal.com The ability to modify the heterocyclic ring structure allows chemists to fine-tune the physicochemical and biological properties of a molecule, optimizing it for specific therapeutic applications. mdpi.com

A significant number of drugs approved by the US FDA contain a pyridine (B92270) ring, a six-membered nitrogen-containing heterocycle. rsc.org Between 2014 and 2023, 54 such drugs were approved, with a large portion targeting cancer and central nervous system disorders. rsc.org This underscores the continued relevance and therapeutic potential of nitrogen-containing heterocyclic scaffolds in modern drug discovery.

Historical Evolution and Impact of Pyrrolopyridine Systems in Medicinal Chemistry and Organic Synthesis

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocycles formed by the fusion of a pyrrole (B145914) and a pyridine ring. nih.gov Their structural resemblance to purines, the building blocks of DNA and RNA, has made them a focal point of medicinal chemistry research for decades. nih.gov This structural mimicry allows pyrrolopyridine derivatives to act as competitive inhibitors for a variety of enzymes, particularly kinases, which play a central role in cellular signaling pathways. nih.gov

The synthesis and functionalization of the pyrrolo[2,3-c]pyridine core, also referred to as 6-azaindole, have seen significant advancements over the years. nbuv.gov.ua Early synthetic methods have been expanded upon by modern techniques, offering greater versatility and efficiency in creating diverse derivatives. nbuv.gov.ua Key synthetic strategies include the annulation of a pyrrole ring onto a pyridine precursor, or vice versa. nbuv.gov.ua The Bartoli reaction, for instance, is a widely used method for constructing the pyrrolo[2,3-c]pyridine framework from 2-halogen-3-nitropyridines. nbuv.gov.ua

The impact of pyrrolopyridine systems is evident in the number of compounds that have entered clinical development. Vemurafenib, a BRAF kinase inhibitor used in the treatment of melanoma, is a prominent example of a successful drug featuring a pyrrolopyridine scaffold. nih.gov More recently, Fostemsavir, an antiretroviral drug, became the first of its kind to incorporate a pyrrolopyridine ring in its structure, highlighting the scaffold's versatility in targeting different disease areas. mdpi.com The continuous exploration of pyrrolopyridine derivatives has led to the discovery of potent inhibitors for various kinases, including FMS kinase, and compounds with potential applications in treating cancer and neurodegenerative diseases like Alzheimer's. nbuv.gov.uanih.gov

Strategic Rationale for the Investigation of the 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine Core Structure

The specific compound, this compound, presents a compelling case for focused investigation due to the strategic combination of two distinct nitrogen-containing heterocyclic rings: a pyrrolo[2,3-c]pyridine core and a pyridine substituent at the 5-position.

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold itself is a "privileged structure" in medicinal chemistry, known for its versatile pharmacophoric properties and its role in developing kinase inhibitors and antiproliferative agents. nbuv.gov.ua The addition of a second pyridine ring at a specific position introduces further complexity and potential for targeted interactions. This "pyridine-on-pyrrolopyridine" motif creates a molecule with multiple potential hydrogen bond donors and acceptors, which can lead to highly specific and potent binding to biological targets.

The rationale for investigating this particular arrangement stems from the desire to explore novel chemical space and to develop compounds with improved selectivity and potency. The pyridin-3-yl substituent can modulate the electronic properties of the core pyrrolopyridine system and provide an additional vector for interaction with target proteins, potentially leading to novel mechanisms of action or improved pharmacological profiles compared to simpler pyrrolopyridine derivatives.

Overview of Research Trajectories and Multidisciplinary Applications for the Compound

Research into this compound and its derivatives is situated at the intersection of organic synthesis, medicinal chemistry, and chemical biology. The primary research trajectory involves the design and synthesis of analogs to build a structure-activity relationship (SAR) profile. This involves systematically modifying both the pyrrolopyridine core and the pendant pyridine ring to understand how these changes affect biological activity.

The multidisciplinary applications for this compound class are broad, with a significant focus on oncology. Given the prevalence of pyrrolopyridine scaffolds in kinase inhibitors, a major area of investigation is the potential of this compound derivatives to inhibit specific kinases implicated in cancer progression. For example, derivatives of the isomeric pyrrolo[3,2-c]pyridine have shown potent activity against FMS kinase, which is involved in various cancers. nih.gov

Beyond cancer, the unique electronic and structural features of this compound could be leveraged for other therapeutic areas. Pyrrolopyridine derivatives have been explored for their antiviral, anti-inflammatory, and neuroprotective properties. nih.govnih.gov Therefore, research may also extend to investigating the efficacy of this compound analogs in these contexts.

The development of this compound class also presents opportunities in materials science and as chemical probes for studying biological pathways. The inherent fluorescence of some heterocyclic systems could be harnessed to create imaging agents for cellular research.

Interactive Data Table: Properties and Research Highlights of Related Pyrrolopyridine Derivatives

Compound ClassKey Research FindingPotential Application
Pyrrolo[3,2-c]pyridine DerivativesPotent inhibition of FMS kinase with IC50 values in the nanomolar range. nih.govAnticancer, Anti-arthritic nih.gov
Pyrrolo[2,3-b]pyridine DerivativesInhibition of CDK8, leading to downregulation of the WNT/β-catenin signal. acs.orgColorectal Cancer acs.org
Pyrrolo[3,4-c]pyridine DerivativesInhibition of HIV-1 integrase, with some analogs showing reduced sensitivity to resistance mutations. nih.govAntiviral (HIV) nih.gov
Pyrrolo[2,3-d]pyrimidine DerivativesPotent and selective inhibition of CSF1R. mdpi.comCancer Therapy mdpi.com

Retrosynthetic Disconnections for the this compound Scaffold

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For a bi-aryl heterocyclic system like this compound, several strategic disconnections can be envisioned.

The most prominent disconnection is the carbon-carbon bond between the C-5 position of the pyrrolo[2,3-c]pyridine core and the C-3 position of the pyridine ring. This approach simplifies the target into two key fragments: a functionalized 5-substituted-1H-pyrrolo[2,3-c]pyridine (e.g., a 5-halo or 5-boronic ester derivative) and a corresponding functionalized pyridine derivative. This strategy points toward a forward synthesis employing transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a robust method for forming aryl-aryl bonds. mdpi.comnih.gov

Alternative disconnections focus on the formation of the bicyclic pyrrolo[2,3-c]pyridine core itself. These can be categorized into two main approaches:

Pyrrole Ring Disconnection: This involves breaking the bonds of the pyrrole ring, envisioning a synthesis that starts with a pre-functionalized pyridine. For instance, a C-N bond and a C-C bond of the pyrrole ring can be disconnected, leading back to a substituted 3-amino-4-methylpyridine derivative. This suggests a [4+1] cyclization strategy where a one-carbon synthon is used to construct the pyrrole ring onto the pyridine core. chemrxiv.org

Pyridine Ring Disconnection: This strategy involves the deconstruction of the pyridine ring, starting from a substituted pyrrole precursor. This is a less common approach for this specific isomer but is a valid synthetic design principle. nbuv.gov.uaresearchgate.net

These primary disconnections form the basis for the diverse synthetic routes developed for pyrrolo[2,3-c]pyridine architectures.

Established and Emerging Synthetic Routes to Pyrrolo[2,3-c]pyridine Architectures

The construction of the pyrrolo[2,3-c]pyridine (6-azaindole) framework can be achieved through several strategic approaches. These methods are generally classified based on which ring of the bicyclic system is formed in the key synthetic step. nbuv.gov.uaresearchgate.net The main strategies include the annulation of a pyrrole ring onto a pre-existing pyridine core, the annulation of a pyridine ring onto a pyrrole precursor, or the simultaneous formation of both rings. nbuv.gov.uaresearchgate.net

One of the most established methods for forming the pyrrolo[2,3-c]pyridine system is the Bartoli indole synthesis. nbuv.gov.uaresearchgate.net This reaction typically involves the treatment of a 2-halo-3-nitropyridine with a vinyl Grignard reagent to construct the pyrrole ring. nbuv.gov.uaresearchgate.net An alternative two-step approach offers high yields by first converting 4-methyl-3-nitropyridines into enamines, which then undergo reductive cyclization to form the 6-azaindole core. nbuv.gov.uaresearchgate.net Other classical methods, such as the Fischer indole synthesis, have also been adapted for 6-azaindole production, for example, through the cyclization of 3-hydrazinyl-2-methoxypyridine. nbuv.gov.ua

Intramolecular cyclization is a powerful strategy for constructing the pyrrole ring onto a functionalized pyridine precursor. These methods often provide high efficiency and control over the final structure.

Tandem Sonogashira Coupling/Intramolecular Cyclization: This approach involves the reaction of an appropriately substituted iodopyridine, such as tert-butyl (4-iodopyridin-3-yl)carbamate, with a terminal alkyne. nbuv.gov.uaresearchgate.net The initial palladium-catalyzed Sonogashira coupling is followed by a heat-induced intramolecular cyclization to yield the pyrrolo[2,3-c]pyridine scaffold. nbuv.gov.uaresearchgate.net

Reductive Cyclization: As mentioned, the reductive cyclization of enamines derived from the reaction of 4-methyl-3-nitropyridines with reagents like dimethylformamide dimethyl acetal (DMFDMA) is a highly effective method for forming the pyrrole ring, with yields reported to be up to 100%. nbuv.gov.uaresearchgate.net Similarly, the reductive cyclization of nitropyridine derivatives with zinc in acetic acid can produce amin-6-azaindoles. nbuv.gov.ua

Electrophilic Cyclization: Highly functionalized 6-azaindoles can be constructed via iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azides. nbuv.gov.ua

[4+1] Cyclization: A notable method involves the formal [4+1] cyclization of 3-amino-4-methyl pyridines with trifluoroacetic anhydride (TFAA). In this reaction, TFAA acts as a C1-bielectrophile, facilitating the formation of the pyrrole ring without the need for pre-activation by a strong base. chemrxiv.org

Cyclization StrategyPrecursor TypeKey Reagents/ConditionsProduct TypeReference
Tandem Sonogashira/Cyclization4-Iodopyridine-3-yl-carbamateTerminal alkyne, Pd catalyst, Heat (80 °C)2-Substituted-pyrrolo[2,3-c]pyridine nbuv.gov.uaresearchgate.net
Reductive CyclizationEnamine from 4-methyl-3-nitropyridineFe/AcOH or H₂, Pd/C2,3-Unsubstituted-pyrrolo[2,3-c]pyridine nbuv.gov.uaresearchgate.net
Electrophilic Cyclization2-Alkynyl-1-methylene azideIodineFunctionalized 6-azaindole nbuv.gov.ua
[4+1] Cyclization3-Amino-4-methyl pyridineTrifluoroacetic anhydride (TFAA)2-Trifluoromethyl-6-azaindole chemrxiv.org

While the formation of the pyrrole ring is more common, constructing the pyridine ring onto an existing pyrrole core is also a viable synthetic pathway. These methods are often inspired by classical pyridine syntheses.

A well-known example in related systems is the Pictet-Spengler cyclization, which is used to synthesize tetrahydro-β-carbolines (isomeric to pyrrolopyridines) from tryptamine derivatives and aldehydes. nbuv.gov.ua This demonstrates the principle of using a pyrrole-based starting material to build an adjacent pyridine ring. More direct approaches for pyrrolo[2,3-c]pyridines can involve cascade N-annulation routes. For instance, 3-(2-haloalkenyl)-2-pyridyl halides can undergo consecutive palladium-catalyzed intermolecular and intramolecular aminations to furnish the azaindole scaffold. thieme-connect.de Another modern approach utilizes O-vinylhydroxylamines as ring-annulation reagents, which react with aza-arene N-oxides in a sequence involving N-arylation, doaj.orgdoaj.org-sigmatropic rearrangement, and cyclization to deliver the fused heterocyclic system. nih.gov

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex heterocyclic frameworks. beilstein-journals.org These reactions combine three or more starting materials in a single synthetic operation to form a product that incorporates portions of all reactants. nih.gov

While specific MCRs for this compound are not extensively documented, numerous examples exist for the synthesis of related pyrrolopyrimidine scaffolds. For instance, a green, one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been developed to produce polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx Similar three-component condensations using 6-amino-2-thiouracil, arylglyoxals, and various CH-acids have been shown to effectively yield substituted pyrrolo[2,3-d]pyrimidines. karazin.ua These methodologies highlight the potential for developing efficient MCRs for the pyrrolo[2,3-c]pyridine core, potentially allowing for the rapid construction of diverse compound libraries.

Stereoselective Synthesis of Chiral Derivatives

The core scaffold of this compound is achiral. However, the introduction of chiral centers, either on the pyrrolopyridine core or on its substituents, is relevant for applications in medicinal chemistry. Stereoselective synthesis of chiral derivatives would typically be achieved by employing chiral catalysts, auxiliaries, or starting materials in the synthetic sequence.

For example, if a substituent on the pyridine or pyrrole ring were to be introduced via a reduction or alkylation reaction, a stereoselective version of that reaction (e.g., asymmetric hydrogenation or asymmetric alkylation) could be employed to control the stereochemistry of the final product. While specific literature detailing the stereoselective synthesis of chiral derivatives of this exact scaffold is not prominent, the principles of asymmetric synthesis are broadly applicable for creating such molecules should the need arise.

Strategies for C-5 Pyridin-3-yl Functionalization and Derivatization

The introduction of the pyridin-3-yl group at the C-5 position of the pyrrolo[2,3-c]pyridine scaffold is a key transformation for the synthesis of the title compound. Transition-metal-catalyzed cross-coupling reactions are the premier method for achieving this type of C-C bond formation.

The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose. The general strategy involves the coupling of a 5-halo-1H-pyrrolo[2,3-c]pyridine (e.g., 5-bromo or 5-iodo) with pyridine-3-boronic acid or its corresponding boronate ester. This reaction is typically catalyzed by a palladium complex. For example, the synthesis of C-5 substituted pyrrolo[2,3-d]pyrimidine analogs has been successfully achieved via a Suzuki-Miyaura coupling between a 5-iodo-pyrrolopyrimidine intermediate and a substituted chloropyridine boronic acid, using Pd(dppf)₂Cl₂ as the catalyst. mdpi.com This demonstrates the direct applicability of this method to the 6-azaindole core.

Similarly, the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines (an isomeric system) was accomplished through the Suzuki coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate with various arylboronic acids, catalyzed by Pd(PPh₃)₄. nih.gov These examples underscore the versatility and reliability of the Suzuki reaction for the C-arylation of various pyrrolopyridine isomers.

Pyrrolopyridine IsomerC-PositionCoupling Partner 1 (Halide)Coupling Partner 2 (Boronic Acid/Ester)Catalyst SystemYieldReference
Pyrrolo[2,3-d]pyrimidineC-55-Iodo derivative6-Chloropyridin-3-yl boronic acidPd(dppf)₂Cl₂, Na₂CO₃64% mdpi.com
Pyrrolo[3,2-c]pyridineC-66-Bromo derivativePyridine-3-boronic acidPd(PPh₃)₄, K₂CO₃55% nih.gov

Beyond the initial coupling, further derivatization can be performed on the pyridin-3-yl moiety. Recent advances in the C-H functionalization of distal positions in pyridines offer potential routes for late-stage modification of the molecule without requiring de novo synthesis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-3-yl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-10(7-13-4-1)11-6-9-3-5-14-12(9)8-15-11/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTACYOGMAXWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C3C(=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.

A ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons on both the pyrrolo[2,3-c]pyridine and the pyridine (B92270) rings, in addition to a characteristic signal for the N-H proton of the pyrrole (B145914) ring. The chemical shifts (δ) of these protons would be influenced by the electronic environment and through-space interactions.

The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the carbons of the two heterocyclic ring systems.

¹⁵N NMR spectroscopy, although less common, would offer valuable information by providing signals for the three nitrogen atoms present in the molecule, allowing for the characterization of their respective electronic environments.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (N-H)11.5 - 12.5-
27.5 - 7.8125 - 128
36.5 - 6.8100 - 103
3a-128 - 131
48.0 - 8.3140 - 143
68.8 - 9.1145 - 148
7a-148 - 151
2'9.0 - 9.3150 - 153
4'8.6 - 8.9135 - 138
5'7.4 - 7.7123 - 126
6'8.5 - 8.8148 - 151

Note: These are predicted values and actual experimental data may vary.

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks within the pyridine and pyrrolopyridine ring systems, confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the pyridine and pyrrolo[2,3-c]pyridine rings and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, which can help to confirm the relative orientation of the two aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight of a compound and, from that, its elemental composition. For this compound, with a molecular formula of C₁₂H₉N₃, the expected exact mass would be calculated and compared to the experimentally determined value. This confirmation is a cornerstone of structural verification.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key expected absorptions would include:

N-H stretch: A sharp to broad band in the region of 3200-3500 cm⁻¹, characteristic of the pyrrole N-H group.

C-H stretch (aromatic): Signals typically appearing above 3000 cm⁻¹.

C=C and C=N stretches: A series of bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic ring systems.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. This would offer an unambiguous confirmation of the molecular structure and provide insights into its crystal packing.

Advanced Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Assignment of Enantiopure Forms (if applicable)

The structure of this compound is achiral, meaning it does not have enantiomeric forms. Therefore, chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), which are used to determine the absolute configuration of chiral molecules, would not be applicable in this case.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are cornerstones for exploring the electronic landscape of heterocyclic systems. Such studies on pyrrolopyridine scaffolds allow for a detailed understanding of their intrinsic properties. For instance, DFT calculations at the B3LYP/6-311G++ level of theory have been effectively used to study the optimized geometry and HOMO-LUMO energy of related pyrrolo[2,3-d]pyrimidines, providing a basis for understanding their electronic characteristics. tandfonline.com

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electron-donating and electron-accepting capabilities, respectively.

The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. For pyridine (B92270) and pyrrole (B145914), the constituent rings of the core structure, FMO analysis shows that the lone pair electrons on the pyridine nitrogen are typically in an sp2 hybrid orbital within the plane of the ring and are not part of the aromatic π-system. libretexts.orgopenstax.org In contrast, the lone pair on the pyrrole nitrogen occupies a p-orbital and contributes to the aromatic sextet. libretexts.orgopenstax.org In the fused 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine system, the HOMO is generally distributed over the electron-rich pyrrole moiety, while the LUMO is often located on the electron-deficient pyridine ring. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For the pyrrolopyridine scaffold, MEP analysis typically highlights the pyridine nitrogen as a region of negative potential, making it a prime site for protonation and hydrogen bonding. The N-H proton of the pyrrole ring, conversely, shows a positive potential, indicating its donor character in hydrogen bonds.

A computational study on a related furanium compound, 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, using DFT at the B3LYP/6-311G** level, provided detailed electron density contours and electrostatic potential maps, illustrating how these techniques can pinpoint reactive sites. researchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Related Heterocyclic Systems

Compound/System Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Pyrrole DFT - - -
Pyridine DFT - - -
Pyrrolo[2,3-d]pyrimidine (4b) B3LYP/6-311G++ -5.84 -1.18 4.66
Pyrrolo[2,3-d]pyrimidine (6i) B3LYP/6-311G++ -5.98 -1.61 4.37
4-Chloropyrimidine DFT - -2.13 (LUMO) -

Data for pyrrolo[2,3-d]pyrimidines sourced from reference tandfonline.com. Data for chlorodiazines sourced from reference wuxibiology.com. Note: Specific values for this compound require a dedicated computational study.

The pyrrolo[2,3-c]pyridine core is an aromatic system. Both the pyrrole and pyridine rings individually satisfy Hückel's rule (4n+2 π electrons), and in the fused system, a bicyclic aromatic character is maintained. libretexts.orgopenstax.org Theoretical studies on related pyridodiazepines have employed integral INICS (Integral Nucleus-Independent Chemical Shift) indices to quantify the aromaticity of the individual fused rings, revealing communication between the π-electron systems. nih.gov

Tautomerism is a significant feature of many heterocyclic compounds. For the 1H-pyrrolo[2,3-c]pyridine system, prototropic tautomerism can occur, where the proton on the pyrrole nitrogen can potentially migrate to the pyridine nitrogen. Quantum chemical calculations are crucial for determining the relative stabilities of these tautomeric forms. Studies on analogous systems like pyrazole (B372694) derivatives and 6-(2-pyrrolyl)pyridazin-3-one show that the position of the tautomeric equilibrium is highly sensitive to the electronic nature of substituents and the solvent environment. researchgate.netresearchgate.net For the unsubstituted pyrrolo[2,3-c]pyridine, the 1H-tautomer is generally the most stable form. However, substitution, particularly with strong electron-donating or withdrawing groups, could shift this equilibrium. DFT calculations can predict the relative energies of tautomers and the transition states connecting them, providing a clear picture of the energetic landscape. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time, which is essential for understanding conformational flexibility and the stability of ligand-protein complexes. For derivatives of this compound, MD simulations are used to explore how these molecules interact with biological targets, such as protein kinases. scilit.com

In studies of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, 100-nanosecond MD simulations were performed to confirm the stability of newly designed compounds within the enzyme's active site. scilit.com Similarly, MD simulations have been employed to assess the stability of pyrrolo[3,4-b]pyridin-5-one derivatives in complex with target proteins like AKT1. nih.gov These simulations track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable and the binding pose predicted by docking is maintained throughout the simulation. rsc.orgpreprints.org Such studies are critical for validating docking results and providing a more realistic model of the binding interactions.

Elucidation of Reaction Mechanisms via Transition State Calculations

Understanding the mechanisms of reactions used to synthesize the pyrrolo[2,3-c]pyridine core is vital for optimizing reaction conditions and yields. Computational chemistry, specifically through transition state (TS) calculations, can elucidate the step-by-step pathway of a chemical transformation.

For example, the synthesis of polyfunctionalized tetrahydrocyclopenta imist.manih.govpyrrolo[2,3-b]pyridines has been achieved via a three-component reaction. beilstein-journals.org While not explicitly calculating the transition states, such studies propose plausible mechanisms involving sequential cycloadditions. A full theoretical study would involve locating the transition state structures for each elementary step, calculating their energies to determine the reaction barriers, and confirming the TS connects the correct reactants and products using intrinsic reaction coordinate (IRC) calculations. DFT calculations have been used to study the synthetic mechanism for the formation of related pyrrolo[1,5-a]-1,8-naphthyridines. ias.ac.in These computational approaches clarify which pathways are energetically favorable and explain observed product distributions. wuxibiology.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Activity Prediction

QSAR and QSPR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are invaluable for predicting the activity of novel, unsynthesized molecules.

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various pyrrolopyridine derivatives. imist.maimist.ma For a series of 1H-pyrrolo[2,3-b]pyridine derivatives acting as TNIK inhibitors, robust CoMFA and CoMSIA models were developed. imist.maimist.ma

CoMFA calculates steric and electrostatic fields around the molecules.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

The resulting contour maps from these analyses provide a visual guide for drug design. For instance, in the TNIK inhibitor study, the CoMSIA map indicated that hydrophobic contours were key for inhibitory activity, while cyan-colored contours near the pyrrolo[2,3-b]pyridine core highlighted regions where hydrogen-bond donor groups would increase activity. imist.ma Similar QSAR studies on 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines as 5-HT6 receptor ligands showed that both multiple linear regression (MLR) and artificial neural network (ANN) models could effectively predict bioactivities, with the ANN model offering superior predictive power. nih.gov

Table 2: Statistical Results of a 3D-QSAR Study on 1H-pyrrolo[2,3-b]pyridine Derivatives as TNIK Inhibitors

Model q² (Cross-validated) r² (Non-cross-validated) r²_pred (External Validation)
CoMFA 0.65 0.86 0.97

Data sourced from references imist.maimist.ma. q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, and r²_pred is the predictive correlation coefficient for the external test set.

Molecular Docking and Virtual Screening Studies for Ligand-Target Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is widely used in drug discovery to screen large libraries of compounds and to understand binding mechanisms at the molecular level.

Derivatives based on the pyrrolopyridine scaffold have been the subject of numerous docking studies against various therapeutic targets. For instance, 1H-pyrrolo[3,2-c]pyridine derivatives have been docked into the colchicine-binding site of tubulin, where they were found to form key hydrogen bonds with residues such as Thrα179 and Asnβ349. nih.govsemanticscholar.org In another study, pyrrolo[2,3-b]pyridine derivatives were designed and docked as inhibitors of Traf2 and Nck-interacting kinase (TNIK), with the results guiding the design of new compounds with potentially enhanced activity against colorectal cancer. imist.maimist.ma Virtual screening campaigns based on pharmacophore models or docking have also been successful in identifying novel pyrrolopyrimidine derivatives as anticancer agents. researchgate.net These computational hits are then prioritized for synthesis and biological evaluation, streamlining the drug discovery process.

Table 3: List of Compounds Mentioned

Compound Name Structure
This compound Pyrrolo[2,3-c]pyridine core with a pyridin-3-yl group at position 5
5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium A furanium cation with a pyridin-3-yl group
Pyrrolo[2,3-d]pyrimidine A fused pyrrole and pyrimidine (B1678525) ring system
Pyrrolo[2,3-b]pyridine An isomer of pyrrolopyridine (7-azaindole)
Pyrrolo[3,2-c]pyridine An isomer of pyrrolopyridine (5-azaindole)
Pyrrolo[3,4-b]pyridin-5-one A pyrrolopyridinone derivative
1-(Azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridine A class of pyrrolo[2,3-b]pyridine derivatives
Tetrahydrocyclopenta imist.manih.govpyrrolo[2,3-b]pyridine A tricyclic system containing a pyrrolopyridine core
Pyrrolo[1,5-a]-1,8-naphthyridine A fused heterocyclic system
Pyridodiazepine A fused pyridine and diazepine (B8756704) ring system
Pyrazole A five-membered heterocyclic aromatic compound with two adjacent nitrogen atoms

Investigation of Biological Activity and Molecular Mechanisms of Action Preclinical Focus

Target Identification and Validation Through Biochemical Assays

Biochemical assays are crucial for identifying the molecular targets of new chemical entities and quantifying their interaction.

Recent studies have identified the pyrrolo[2,3-c]pyridine scaffold as a key component in a new class of highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). theraindx.com LSD1 is a significant therapeutic target in oncology, particularly for acute myeloid leukemia (AML) and small cell lung cancer (SCLC). theraindx.com

A series of pyrrolo[2,3-c]pyridine derivatives were designed and evaluated for their enzymatic inhibitory activity against LSD1. One lead compound from this series demonstrated a 3.1 nM IC₅₀ value in LSD1 enzymatic assays, showing significant potency. theraindx.com

Table 1: Enzymatic Inhibition of LSD1 by a Pyrrolo[2,3-c]pyridine Derivative theraindx.com
CompoundTargetIC₅₀ (nM)
Lead Compound 46 (LSD1-UM-109)LSD13.1
GSK-354 (Reference)LSD1130

No specific data regarding the receptor binding affinity or functional agonist/antagonist activity of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine or its close derivatives were available in the reviewed literature. However, other azaindole isomers, such as 6-azaindole-2-carboxamides, have been evaluated for their binding affinity to cannabinoid receptors (CB₁). nih.gov

While direct protein-ligand interaction analyses such as SPR or ITC have not been reported for this compound, these techniques have been applied to other, structurally distinct, pyrrolopyridine isomers. For instance, a derivative of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one was found to have KD values of 0.11 μM (SPR) and 0.19 μM (ITC) against the influenza virus PB2 protein. nih.gov This highlights the utility of these methods in characterizing the binding kinetics and thermodynamics of related heterocyclic compounds.

Cellular Biological Evaluation (In Vitro)

In vitro studies using relevant cell lines are fundamental to understanding the cellular effects of a compound, including its impact on cell growth and survival.

The potent enzymatic inhibition of LSD1 by pyrrolo[2,3-c]pyridine derivatives translates to significant anti-proliferative activity in cancer cell lines. theraindx.com Lead compounds from this class were evaluated for their ability to inhibit cell growth in AML and SCLC cell lines. theraindx.com

One derivative, referred to as compound 46, was particularly effective, with IC₅₀ values in the nanomolar range, and was found to be substantially more potent than the reference compound GSK-354 in these cell-based assays. theraindx.com Another derivative, compound 49, also showed potent inhibition of cell growth in multiple cancer cell lines. theraindx.com

Table 2: Anti-proliferative Activity of Pyrrolo[2,3-c]pyridine Derivatives in Cancer Cell Lines theraindx.com
CompoundCell LineCancer TypeIC₅₀ (nM)
Compound 46MV4-11Acute Myeloid Leukemia (AML)0.6
MOLM-13Acute Myeloid Leukemia (AML)31
H1417Small Cell Lung Cancer (SCLC)1.1
Compound 49MV4-11Acute Myeloid Leukemia (AML)0.7
MOLM-13Acute Myeloid Leukemia (AML)182
H1417Small Cell Lung Cancer (SCLC)2.3

While there is no specific information on apoptosis or cell cycle modulation for the pyrrolo[2,3-c]pyridine class in the reviewed literature, related isomers have demonstrated activity in these areas. For example, derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to cause G2/M phase cell cycle arrest and induce apoptosis in various cancer cell lines. nih.govsemanticscholar.org These findings suggest that the broader pyrrolopyridine scaffold has the potential to interfere with fundamental cellular processes involved in cancer progression. Further investigation is required to determine if this compound or its derivatives share these properties.

Profiling of Gene and Protein Expression Levels

The primary molecular target of the pyrrolo[2,3-c]pyridine class of compounds, which includes this compound, is the enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. researchgate.netnih.gov Inhibition of this enzyme leads to significant alterations in gene and protein expression profiles, primarily through the modulation of histone methylation.

LSD1 functions as an epigenetic eraser by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). nih.gov Consequently, inhibition of LSD1 by pyrrolo[2,3-c]pyridine derivatives results in the accumulation of methylation marks at these sites. A key molecular signature of these inhibitors is an increase in the global levels of dimethylated histone H3 at lysine 4 (H3K4me2) on target genes. researchgate.net

In preclinical studies involving acute myeloid leukemia (AML), treatment with the pyrrolo[2,3-c]pyridine-based LSD1 inhibitor, iadademstat (B609776) (ORY-1001), led to changes in the expression of genes associated with myeloid differentiation. researchgate.net This includes the upregulation of cell surface markers that signify differentiation of leukemic cells. researchgate.net Transcriptional analysis has also revealed that LSD1 is involved in regulating the transforming growth factor-beta 1 (TGF-β1) signaling pathway. researchgate.net Research has shown an inverse correlation between the expression levels of LSD1 and TGF-β1 in breast carcinomas. researchgate.net

The table below summarizes the key gene and protein expression changes induced by this class of compounds.

Gene/Protein Change in Expression Level Associated Biological Process Reference
LSD1 (KDM1A)Inhibited (activity, not expression)Target Engagement researchgate.netnih.gov
Histone H3 (H3K4me2)Increased MethylationEpigenetic Regulation researchgate.net
Myeloid Differentiation MarkersUpregulatedCell Differentiation researchgate.net
TGF-β1UpregulatedCell Proliferation, Survival researchgate.net

Investigation of Intracellular Signaling Pathway Perturbations

The inhibition of LSD1 by this compound and related compounds causes significant perturbations in critical intracellular signaling pathways that are often dysregulated in cancer.

By preventing the demethylation of H3K4, these inhibitors reactivate silenced tumor suppressor genes and differentiation-associated gene expression programs. In the context of AML, this leads to the differentiation of leukemic blasts, a therapeutic goal in this disease. researchgate.net

One of the well-documented pathways affected is the TGF-β signaling pathway. researchgate.net The LSD1/NuRD repressor complex is known to regulate components of this pathway, which is critically involved in cell proliferation, survival, and the epithelial-to-mesenchymal transition (EMT). researchgate.net Inhibition of LSD1 can, therefore, modulate these cellular processes by interfering with this regulation. researchgate.net

Furthermore, the dysregulation of LSD1 is a characteristic of many cancers that are poorly differentiated. researchgate.net By targeting LSD1, pyrrolo[2,3-c]pyridine inhibitors interfere with signaling pathways essential for maintaining the undifferentiated, proliferative state of cancer cells, thereby promoting a shift towards differentiation and reduced malignancy. researchgate.net

Preclinical Efficacy Studies in Relevant In Vivo Animal Models (Excluding Human Data)

Preclinical studies using animal models have been crucial in demonstrating the therapeutic potential of pyrrolo[2,3-c]pyridine-based LSD1 inhibitors.

Animal Model Selection and Justification

The selection of animal models for in vivo studies has been guided by the therapeutic hypothesis that LSD1 inhibition is effective in hematological malignancies and certain solid tumors.

Xenograft Models: Mouse models bearing xenografts of human cancer cell lines are commonly used. For instance, models with implanted human AML cell lines like MV4;11 or small-cell lung cancer (SCLC) cell line H1417 are utilized to assess the anti-tumor activity of these compounds in a living system. nih.govtheraindx.com These models are valuable for evaluating the direct effect of the compound on tumor growth.

Patient-Derived Xenograft (PDX) Models: To better recapitulate the heterogeneity and complexity of human disease, PDX models are employed. In these models, tumor tissue from a patient is directly implanted into an immunodeficient mouse. An example is the use of a PDX model of T-cell acute leukemia to evaluate the efficacy of iadademstat. researchgate.net These models are considered more clinically relevant for predicting therapeutic response.

These models are justified because they allow for the assessment of a compound's ability to reduce tumor burden, inhibit cancer cell proliferation, and improve survival in a setting that partially mimics the human disease state. researchgate.net

Pharmacodynamic Biomarker Discovery and Validation

Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is engaging its target and eliciting the expected biological response in vivo. For pyrrolo[2,3-c]pyridine-based LSD1 inhibitors, several PD biomarkers have been discovered and validated in preclinical models.

The primary biomarker of target engagement is the change in histone methylation status. An increase in H3K4me2 levels in tumor cells or surrogate tissues following treatment provides direct evidence of LSD1 inhibition. researchgate.net

Furthermore, changes in the expression of specific genes and proteins that are downstream of LSD1 activity serve as robust PD biomarkers. In AML models, the expression of myeloid differentiation markers was used to create surrogate biomarkers that could be translated from cell lines to patient samples. researchgate.net

The table below details key pharmacodynamic biomarkers used in preclinical studies.

Biomarker Type Change Observed Indication Reference
H3K4me2EpigeneticIncreased levelsTarget Engagement researchgate.net
CD11b, CD14, CD86Gene/Protein ExpressionUpregulationCell Differentiation researchgate.net

Validation of these biomarkers in animal models is a critical step before their potential use in clinical settings to monitor treatment response.

Efficacy in Disease-Specific Preclinical Models (e.g., Oncology, Infectious Diseases, Neurological Disorders)

The preclinical efficacy of the pyrrolo[2,3-c]pyridine class of compounds has been most extensively studied in the field of oncology.

Oncology: In preclinical models of acute myeloid leukemia (AML), pyrrolo[2,3-c]pyridine derivatives have demonstrated significant therapeutic efficacy. The LSD1 inhibitor iadademstat (ORY-1001) was shown to decrease leukemic growth and prolong the survival of mice in models of acute leukemia. researchgate.net It also effectively reduced the growth of an AML xenograft model and extended survival in a mouse PDX model of T-cell acute leukemia. researchgate.net

Studies on other potent and reversible pyrrolo[2,3-c]pyridine-based LSD1 inhibitors have shown potent inhibition of cell growth in various cancer cell lines, including AML (MV4;11 and MOLM-13) and small-cell lung cancer (SCLC) (H1417) cell lines. nih.govtheraindx.com These in vitro results have been foundational for subsequent in vivo investigations. The demonstrated efficacy in these preclinical cancer models highlights the potential of this compound class as a cancer therapy. researchgate.net

Currently, there is limited publicly available research on the efficacy of this specific compound class in preclinical models of infectious or neurological disorders. The primary focus remains on their application in oncology due to the strong rationale for targeting the epigenetic regulator LSD1 in various cancers. nih.govnbuv.gov.ua

Structure Activity Relationship Sar and Lead Optimization Strategies

Systematic Design and Synthesis of Analogues for SAR Elucidation

A cornerstone of SAR exploration is the systematic design and synthesis of analogues. For the pyrrolo[2,3-c]pyridine scaffold, several synthetic strategies are employed. Key approaches include the annulation of a pyrrole (B145914) nucleus onto a pre-existing pyridine (B92270) cycle, the construction of the pyridine ring onto a pyrrole precursor, or the simultaneous formation of both rings. nbuv.gov.ua Modern synthetic methods, such as Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, are frequently utilized to introduce diverse substituents onto the core structure, enabling a thorough investigation of the chemical space around the scaffold. mdpi.comnih.govresearchgate.net

The biological activity of pyrrolo-pyridine derivatives is highly sensitive to the nature and position of substituents on both the pyrrolo and pyridine rings. By systematically varying these substituents, researchers can map the key interactions between the molecule and its biological target.

Pyrrolo Ring Substitutions: Modifications at the N1 position of the pyrrole ring can significantly influence activity. For example, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin inhibitors, the presence of a 3,4,5-trimethoxyphenyl group at the N1 position was found to be crucial for potent anticancer activity. tandfonline.comtandfonline.comsemanticscholar.org

Pyridine Ring Substitutions: The substitution pattern on the pyridine rings is critical for modulating potency and selectivity. In studies on related pyridine-containing compounds, introducing bulky groups such as phenyl or heteroaryl moieties at the C5 position of a pyridine ring was used to probe steric limits and led to analogues with high binding affinity for neuronal nicotinic acetylcholine receptors. nih.gov In a different series of pyrrolo[2,3-d]pyrimidine inhibitors, substitutions at the C5 and C6 positions of the core scaffold with various aryl amines were explored to optimize activity against CSF1R kinase. mdpi.comnih.gov For instance, the analogue N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine emerged as a highly potent inhibitor from these studies. nih.govresearchgate.net

The following table summarizes the impact of various substitutions on the activity of related pyrrolo-pyridine and analogous scaffolds.

ScaffoldPosition of VariationSubstituentImpact on ActivityTargetReference
1H-pyrrolo[3,2-c]pyridineN13,4,5-trimethoxyphenylEssential for high potencyTubulin tandfonline.comtandfonline.com
1H-pyrrolo[3,2-c]pyridineC61H-indol-6-ylMost potent in seriesTubulin tandfonline.com
Pyrrolo[2,3-d]pyrimidineC66-((pyridin-3-ylmethyl)amino)pyridin-3-ylHigh potencyCSF1R Kinase nih.govresearchgate.net
1H-pyrrolo[2,3-c]pyridineVariousCyclopropylamine side chainsPotent and reversible inhibitionLSD1 nih.gov

Beyond simple substituent changes, modifying the core scaffold itself is a key strategy. This can involve altering the arrangement of the nitrogen atom within the pyridine ring, leading to different pyrrolo-pyridine isomers such as 1H-pyrrolo[3,2-c]pyridine (5-azaindole) or 1H-pyrrolo[2,3-b]pyridine (7-azaindole). acs.orgrsc.org Each isomer presents a unique spatial arrangement of hydrogen bond donors and acceptors, which can drastically alter binding affinity and selectivity for a given biological target. For example, the 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully used to develop potent inhibitors of the mitotic kinase MPS1, while the 1H-pyrrolo[2,3-b]pyridine core has been employed to create inhibitors of fibroblast growth factor receptors (FGFRs) and CDK8. acs.orgrsc.orgnih.gov

Rational Drug Design Approaches: Ligand-Based and Structure-Based Design

Rational drug design relies on knowledge of the biological target to develop new medications. slideshare.netslideshare.net This can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBDD can be a powerful tool. This approach was used to guide the optimization of 1H-pyrrolo[3,2-c]pyridine inhibitors of the MPS1 kinase. acs.org By analyzing the crystal structure of the kinase in complex with inhibitors, researchers could design new analogues with improved interactions with the target's binding site, ultimately leading to a potent and selective tool compound. acs.org Molecular docking, a key component of SBDD, has also been used to predict the binding modes of related pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives, providing insights for further optimization. mdpi.comnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods are employed. These strategies use the knowledge of known active molecules (ligands) to develop a model that predicts the activity of new compounds.

Pharmacophore Modeling for Key Feature Identification

Pharmacophore modeling is a ligand-based design technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. By analyzing a set of active compounds containing the 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine scaffold, a pharmacophore model can be generated. This model serves as a 3D query to screen virtual libraries for new compounds with different core structures but the same essential features, or to guide the design of new analogues with an optimal arrangement of these features to maximize biological activity.

Fragment-Based Drug Discovery (FBDD) as a Lead Generation Strategy

Fragment-Based Drug Discovery (FBDD) is an alternative approach for lead generation. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the biological target. Once identified, these fragments can be optimized and grown or linked together to produce a more potent lead compound. For the this compound structure, one could envision using fragments like pyridine or pyrrolo-pyridine as starting points. These initial hits would then be elaborated into more complex and potent molecules through structure-guided design.

Bioisosteric Replacements and Scaffold Hopping Approaches for Enhanced Activity

Bioisosteric replacement and scaffold hopping are advanced lead optimization strategies aimed at improving a compound's properties while retaining its desired biological activity. mdpi.com

Bioisosteric Replacements: This strategy involves exchanging an atom or group of atoms with another that has broadly similar physical or chemical properties. cambridgemedchemconsulting.com A common bioisosteric replacement is the substitution of a phenyl ring with a pyridine ring. mdpi.comcambridgemedchemconsulting.com This change can introduce a hydrogen bond acceptor, alter metabolic stability, and improve solubility. mdpi.comnih.gov Another example is the replacement of the pyrrole ring of a pyrrolo[3,2-b]pyridine nucleus with a furan ring, creating a furo[3,2-b]pyridine bioisostere, which resulted in compounds with similar affinity and improved selectivity for the 5-HT1F receptor. doi.org

Original GroupBioisosteric ReplacementPotential AdvantagesReference
PhenylPyridylImproved solubility, H-bond formation, metabolic stability mdpi.comcambridgemedchemconsulting.comnih.gov
-CH= (in ring)-N= (in ring)Modulates electronics, basicity, H-bonding cambridgemedchemconsulting.com
Pyrrole ringFuran ringImproved selectivity doi.org
-OH-NH2, -FAlters H-bonding, electronics, pKa cambridgemedchemconsulting.comestranky.sk

Scaffold Hopping: This technique involves a more drastic change, replacing the central core (scaffold) of the molecule with a structurally novel one while preserving the original compound's biological activity. nih.gov The goal is often to find new chemical series with improved properties, such as better pharmacokinetics or novel intellectual property. For instance, researchers developing CSF1R inhibitors used a scaffold hopping and molecular hybridization approach, merging fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus to generate novel and potent compounds. mdpi.comnih.govresearchgate.net This strategy allows for the exploration of diverse chemical space and can lead to the discovery of lead compounds with significantly enhanced profiles. dundee.ac.uk

Emerging Research Directions and Interdisciplinary Applications

Development of Novel Biocatalytic Approaches for the Synthesis of the Compound and Derivatives

The synthesis of complex heterocyclic molecules like 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine traditionally relies on multi-step organic synthesis. However, the principles of green chemistry are driving a shift towards more sustainable and efficient biocatalytic methods. While specific enzymatic routes for the synthesis of this compound have not yet been detailed in the literature, the broader field of chemoenzymatic synthesis of indole-containing compounds provides a foundation for future research.

The chemoenzymatic synthesis of marine-derived alkaloids, many of which feature complex heterocyclic cores, showcases the potential of using enzymes to construct intricate molecular architectures. nih.gov For instance, the synthesis of indole-containing acyloin derivatives has been achieved through a coupled biotransformation system. mdpi.com This system utilizes a tryptophan synthase subunit, an L-amino acid oxidase, and a thiamine-diphosphate (ThDP)-dependent enzyme to produce structurally diverse acyloins from various indole substrates. mdpi.com Such multi-enzyme cascades could, in principle, be adapted for the synthesis of functionalized pyrrolopyridine scaffolds. The development of biocatalysts for the synthesis of azaindole alkaloids is an active area of research, with the potential to offer milder reaction conditions, higher selectivity, and a reduced environmental footprint compared to traditional chemical methods. nih.gov

Applications in Chemical Biology Tools (e.g., Fluorescent Probes, Chemical Genetics)

The inherent photophysical properties of certain heterocyclic systems make them attractive candidates for the development of chemical biology tools, such as fluorescent probes. While the specific fluorescent properties of this compound are not yet characterized, related pyrrolopyridine isomers have shown promise in this area. For example, a new class of 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores has been synthesized and demonstrated to be selective "turn-off" chemosensors for Fe³⁺/Fe²⁺ ions. acs.orgacs.org These probes were successfully used for imaging Fe³⁺ in living HepG2 cells, highlighting the potential of the pyrrolopyridine scaffold in cellular imaging applications. acs.orgacs.org

Another related scaffold, pyrrolo[2,3-d]pyrimidine, is the core of Pyrrolo-C, a fluorescent analog of the nucleoside cytidine. nih.gov Pyrrolo-C has been used as a site-specific probe to monitor RNA secondary structure formation and dynamics due to its fluorescence being quenched upon base-pairing. nih.gov This demonstrates that with appropriate functionalization, the pyrrolo-pyridine core can be engineered into sensitive probes for biological macromolecules. The development of derivatives of this compound as fluorescent probes could provide new tools for studying biological processes, and their potential application in chemical genetics could help in the elucidation of protein function and the identification of new drug targets.

Exploration of the Compound in Materials Science or Analytical Chemistry Contexts

The unique electronic and structural features of heterocyclic compounds are increasingly being exploited in materials science and analytical chemistry. While there is no specific literature on the application of this compound in these fields, the properties of related compounds suggest potential avenues for exploration.

In materials science, a derivative of a different isomer, pyrrolo[3,4-c]pyridine-1,2-dione, has been synthesized and used as a new electron acceptor to construct donor-acceptor type conjugated polymers for electrochromic applications. The resulting polymers exhibited a range of colors and fast switching speeds, indicating the potential of the pyrrolopyridine core in organic electronics.

In the realm of analytical chemistry, the development of robust and sensitive methods for the detection and quantification of heterocyclic compounds is crucial. While specific methods for this compound are not established, comprehensive analytical methods for determining pyrrolizidine alkaloids, another class of nitrogen-containing heterocycles, in food have been developed using techniques like UPLC-MS/MS. uva.esresearchgate.net Furthermore, pyrrole (B145914)–pyridine-based systems have been investigated as anion sensors. nih.gov These studies provide a framework for the future development of analytical methodologies for novel pyrrolopyridine compounds.

Integration with Advanced Drug Delivery Systems (Focus on chemical modifications, not dosage)

Advanced drug delivery systems aim to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeting. The covalent conjugation of drugs to polymers is a well-established strategy to achieve these goals. While there are no specific examples of this compound being integrated into such systems, the general principles of polymer-drug conjugates are applicable.

Chemical modifications of the this compound scaffold would be necessary to enable its conjugation to polymeric carriers. Functional groups such as amines, carboxylic acids, or alkynes could be introduced onto the pyrrolopyridine core or the pyridine (B92270) substituent to allow for covalent linkage to polymers via various bioconjugation techniques, such as "click chemistry". nih.gov The design of such conjugates would need to consider the nature of the linker, which can be designed to be stable in circulation but cleavable at the target site, for example, by enzymes that are overexpressed in tumors. nih.gov The development of pyrrolo[2,3-c]pyridine derivatives suitable for conjugation to nanoparticles or other drug delivery platforms is a promising area for future research. acs.org

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of new derivatives of this compound with improved biological activities can be accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be screened for desired properties using HTS assays.

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is amenable to combinatorial synthesis. A one-step method for constructing a combinatorial library of 6-azaindole derivatives has been described, involving the direct dilithiation of unprotected 3-amino-4-picoline followed by condensation with a variety of electrophiles. nbuv.gov.ua This approach allows for the introduction of diversity at the 2-position of the pyrrolopyridine core. nbuv.gov.uaresearchgate.net Furthermore, multi-component reactions, such as the one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives, are powerful tools for generating molecular diversity and are well-suited for combinatorial library synthesis. scielo.org.mx

The development of DNA-encoded libraries (DELs) is another high-throughput strategy for the discovery of new bioactive molecules. A solid-phase synthetic strategy for a DNA-encoded combinatorial library of tetra-substituted pyrrolo[2,3-d]pyrimidine derivatives has been developed, demonstrating the feasibility of applying this technology to related heterocyclic scaffolds. bohrium.com The application of these combinatorial and high-throughput methodologies to the this compound scaffold could lead to the rapid discovery of new derivatives with enhanced therapeutic potential.

Q & A

Q. Why do some synthetic routes fail to scale beyond milligram quantities?

  • Methodological Answer : Scaling issues often stem from exothermic side reactions (e.g., dimerization during Sonogashira couplings). Mitigate by using flow chemistry for heat dissipation or switching to bulk-compatible solvents (e.g., EtOH/H₂O instead of THF). highlights scalability challenges in multi-step sequences .

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Reactant of Route 1
Reactant of Route 1
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine

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